molecular formula C9H16ClN3O2 B8128262 Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

Cat. No.: B8128262
M. Wt: 233.69 g/mol
InChI Key: USBLPZCKGIBZPK-UHFFFAOYSA-N
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Description

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is a synthetic organic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the pyrazole ring to a dihydropyrazole.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or dihydropyrazoles.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 4-(Aminomethyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-(Hydroxymethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate

Comparison: Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is unique due to the presence of both the aminomethyl and ester groups, which provide a balance of hydrophilic and lipophilic properties. This makes it more versatile in various chemical reactions and biological applications compared to its analogs.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBLPZCKGIBZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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